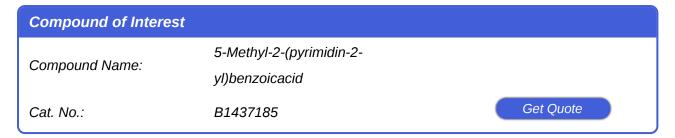


Synthesis of Alectinib Intermediates: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of key intermediates in the production of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. The following procedures have been compiled and adapted from various sources to provide a comprehensive guide for laboratory synthesis.

Core Synthesis Strategy

The synthesis of Alectinib involves the construction of a complex tetracyclic core. A common strategy involves the preparation of a substituted indole intermediate, which is then further elaborated to form the final carbazole structure. The key intermediates and their synthetic connections are outlined below. A scalable manufacturing process has been developed that focuses on a concise preparation of the indole-containing tetracyclic core, which is a characteristic structural feature of alectinib. This process has been shown to produce alectinib on a multikilogram scale with an overall yield of 29% and purity exceeding 99.9 area%.[1][2]

Key Intermediates and Synthetic Protocols

The following sections detail the experimental procedures for the synthesis of three critical intermediates in the Alectinib synthetic pathway.



Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

This intermediate serves as a crucial building block, providing the substituted phenyl ring necessary for the core structure. A novel process for its preparation has been developed to improve yield and reduce the use of toxic reagents.[3][4]

Reaction Scheme:

Experimental Protocol:

A detailed protocol for the synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid is outlined in the patent literature.[3] The process involves the iodination of a precursor compound. The reaction can be performed at temperatures ranging from 0°C to the boiling point of the solvent used, for a duration of 30 minutes to 48 hours.[3] Preferred iodinating agents include iodine or N-iodosuccinimide, with N-iodosuccinimide being the preferred choice. [3] The reaction is carried out in the presence of an inorganic or organic acid, with methanesulfonic acid being a preferred organic acid.[3]

Table 1: Summary of Reaction Conditions for the Synthesis of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid

Parameter	Condition	Source
Temperature	0°C to boiling point of solvent	[3]
Reaction Time	30 min to 48 hours	[3]
Iodinating Agent	N-iodosuccinimide (preferred) or lodine	[3]
Acid Catalyst	Methanesulfonic acid (preferred)	[3]
Purification Solvent	Pentane, hexane, n-heptane, or mixtures thereof	[3]



Synthesis of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

This β -keto ester is a key precursor for the construction of the indole ring system. Its synthesis involves the reaction of the previously prepared carboxylic acid with a malonic acid derivative.

Reaction Scheme:

Experimental Protocol:

Mono-tert-butyl malonic acid is dissolved in tetrahydrofuran (THF) under a nitrogen atmosphere at room temperature. The mixture is cooled to 10-15°C, and triethylamine and magnesium chloride are added sequentially, followed by stirring for approximately 2 hours at 25-30°C.[3][5] In a separate vessel, 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid is dissolved in THF and cooled to 10-15°C before being added to the reaction mixture.[3][5] A facile and scalable process has been developed for the preparation of the indole-core of alectinib, which is a key structural feature.[6]

Table 2: Summary of Reagents and Conditions for the Synthesis of tert-Butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

Reagent/Condition	Quantity/Parameter	Source
2-(4-ethyl-3-iodophenyl)-2- methylpropanoic acid	0.7858 moles	[3][5]
Mono-tert-butyl malonic acid	1.41 moles	[3][5]
Triethylamine	3.14 moles	[3][5]
Magnesium chloride	1.65 moles	[3][5]
Solvent	Tetrahydrofuran (THF)	[3][5]
Temperature	10-15°C (addition), 25-30°C (stirring)	[3][5]
Yield	85%	[3][5]
Purity	99%	[3][5]



Synthesis of tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate

This is a key indole intermediate that forms the core of the Alectinib molecule. Its synthesis is achieved through a reductive cyclization of a nitro-precursor.[6][7][8]

Reaction Scheme:

Experimental Protocol:

The precursor, tert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, is dissolved in a suitable solvent such as tetrahydrofuran (THF).[6] A solution of sodium dithionite (Na₂S₂O₄) in water is then added slowly to the reaction mixture.[6] The reaction is stirred at 20-30°C for approximately 4 hours. Following the reduction, an acid, such as hydrochloric acid (HCl), is added to facilitate the cyclization to the indole.[6] The product is then isolated by crystallization.

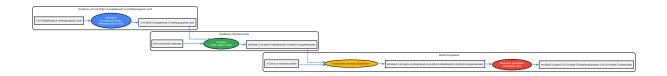
Table 3: Summary of Conditions for the Synthesis of the Indole Intermediate

Reagent/Condition	Parameter/Quantity	Source
Reducing Agent	Sodium dithionite (Na ₂ S ₂ O ₄)	[6]
Solvent	Tetrahydrofuran (THF) and Water	[6]
Temperature	20-30°C	[6]
Reaction Time	4 hours (reduction)	[6]
Cyclization Agent	Hydrochloric Acid (HCl)	[6]
Yield	73% (from 2-aryl-2- methylpropionic acid)	[6]
Purity	>99.5%	[6]

Synthesis Workflow



The overall synthetic workflow for the preparation of the key indole intermediate is depicted below. This process highlights the key transformations from the starting arylpropionic acid to the functionalized indole.



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Caption: Synthetic workflow for the preparation of a key indole intermediate of Alectinib.

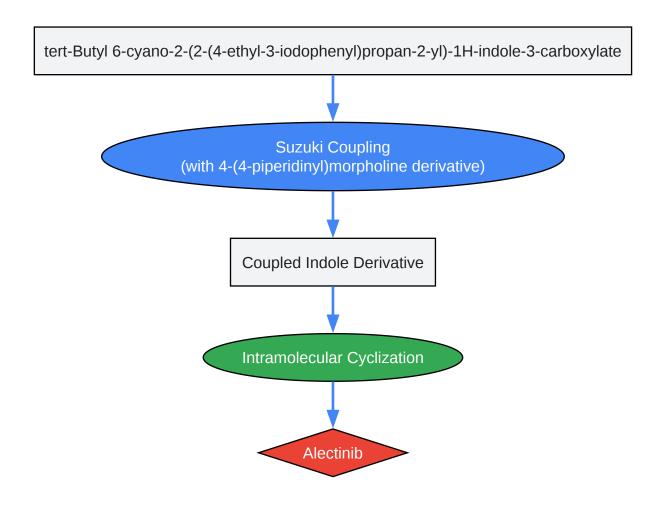
Final Steps to Alectinib

The synthesized indole intermediate, tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate, can be converted to Alectinib through a series of further chemical transformations. These steps typically involve a Suzuki coupling to introduce the morpholinopiperidinyl side chain, followed by cyclization to form the final tetracyclic carbazole core.[7][8] A process for preparing alectinib from 9-bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo-[b]carbazole-3-carbonitrile has also



been described.[4] This final intermediate can be converted to alectinib by reaction with trimethylsilylacetylene followed by reduction of the ethynyl group.[4]

The overall synthetic strategy can be visualized as follows:



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Caption: Final steps in the synthesis of Alectinib from the key indole intermediate.

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Methodological & Application





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